molecular formula C19H16N2O3S2 B2707138 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide CAS No. 2034346-90-0

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2707138
CAS No.: 2034346-90-0
M. Wt: 384.47
InChI Key: KRKGENNSAOJVIE-UHFFFAOYSA-N
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Description

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is a complex organic compound that features a cyano group, a hydroxy group, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activities. The presence of both a thiophene ring and a benzenesulfonamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c20-11-14-1-7-18(8-2-14)26(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-25-13-17/h1-10,13,19,21-22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKGENNSAOJVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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